molecular formula C13H14N2O6 B611527 Sarubicin A CAS No. 75533-14-1

Sarubicin A

Cat. No.: B611527
CAS No.: 75533-14-1
M. Wt: 294.26
InChI Key: LPYSGWGVFQFKJA-BEWJSZONSA-N
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Description

Sarubicin A is a quinone imine compound known for its cytotoxic properties. It is derived from the fermentation of certain Streptomyces strains. The compound has shown moderate activity against various tumor cell lines, making it a subject of interest in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sarubicin A can be synthesized through a series of chemical reactions involving glycosylation and aldol condensation. Two possible routes for its biosynthesis include:

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces strains. The fermentation process includes:

Chemical Reactions Analysis

Types of Reactions: Sarubicin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various intermediates like hydroquinones and glycosides, which are crucial for the biosynthesis of this compound .

Scientific Research Applications

Sarubicin A has several scientific research applications:

    Chemistry: Used as a model compound for studying quinone biosynthesis and glycosylation reactions.

    Biology: Investigated for its cytotoxic effects on tumor cell lines.

    Medicine: Potential use as an antibiotic and anticancer agent.

    Industry: Utilized in the production of related quinone compounds

Mechanism of Action

Sarubicin A exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific glycosylation pattern and its potent cytotoxic activity against tumor cells. Its distinct biosynthetic pathway and structural features set it apart from other quinone antibiotics .

Properties

IUPAC Name

1,6,11-trihydroxy-4-imino-10-methyl-3-oxo-9-oxatricyclo[6.2.2.02,7]dodeca-2(7),5-diene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6/c1-3-13(20)5(16)2-4(21-3)6-8(13)11(18)9(14)7(10(6)17)12(15)19/h3-5,14,16-17,20H,2H2,1H3,(H2,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXZRIYLDVKOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(C(CC(O1)C3=C2C(=O)C(=N)C(=C3O)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40996993
Record name 6-Amino-3,4-dihydroxy-9-methyl-5,8-dioxo-1,2,3,4,5,8-hexahydro-1,4-(epoxymethano)naphthalene-7-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75533-14-1
Record name Sarubicin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-3,4-dihydroxy-9-methyl-5,8-dioxo-1,2,3,4,5,8-hexahydro-1,4-(epoxymethano)naphthalene-7-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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